

Commercial suppliers of (3S)-Morpholine-3-carboxamide

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Compound of Interest

Compound Name: *Morpholine-3-carboxamide*

Cat. No.: *B110646*

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An In-depth Technical Guide to (3S)-**Morpholine-3-carboxamide** for Researchers and Drug Development Professionals

Introduction

(3S)-**Morpholine-3-carboxamide** is a chiral heterocyclic compound featuring a morpholine core. The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties that can enhance drug-like characteristics. Its presence can improve aqueous solubility, metabolic stability, and permeability across the blood-brain barrier, making it a valuable building block in the design of therapeutics, particularly for the central nervous system (CNS).^[1] The carboxamide group at the 3-position provides a versatile handle for further chemical modification, allowing for its incorporation into a wide array of molecular architectures. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis protocols, and applications in drug discovery.

Physicochemical and Supplier Data

The following tables summarize key quantitative data for (3S)-**Morpholine-3-carboxamide** and its closely related precursors.

Table 1: Physicochemical Properties of (3S)-**Morpholine-3-carboxamide** and Related Compounds

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Notes
(3S)-Morpholine-3-carboxamide	1272667-18-1	C ₅ H ₁₀ N ₂ O ₂	130.15	96%	The primary compound of interest.
Morpholine-3-carboxamide	848488-74-4	C ₅ H ₁₀ N ₂ O ₂	130.15	97% ^[2]	Racemic or unspecified stereochemistry.
Morpholine-3-carboxylic acid amide hydrochloride	1101822-34-7	C ₅ H ₁₁ ClN ₂ O ₂	166.60 ^[3]	-	Hydrochloride salt form.
(3S)-Morpholine-3-carboxylic acid	106825-79-0	C ₅ H ₉ NO ₃	131.13	95% ^[4]	Key chiral precursor.

Table 2: Commercial Suppliers of (3S)-**Morpholine-3-carboxamide** and Precursors

Supplier	Compound Name	CAS Number	Catalog Number	Purity/Notes
Sigma-Aldrich	(3S)-Morpholine-3-carboxamide	1272667-18-1	-	96% Purity.
Sunway Pharm Ltd	Morpholine-3-carboxamide	848488-74-4	CB75727	97% Purity. Available in 250mg, 1g, 5g sizes. [2]
Fisher Scientific	Morpholine-3-carboxylic acid amide hydrochloride	1101822-34-7	Z1376 (via eMolecules)	Hydrochloride salt. [5]
Apollo Scientific	(3S)-Morpholine-3-carboxylic acid	106825-79-0	OR308162	95% Purity. Precursor for amide synthesis. [4]
Chem-Impex	Morpholine-3-carboxylic acid	77873-76-8	27725	≥ 99% Purity. Precursor for amide synthesis. [6]
BLD Pharm	(S)-Morpholine-3-carboxylic acid hydrochloride	1187929-04-9	-	Hydrochloride salt of the precursor. [7]

Synthesis and Experimental Protocols

The synthesis of **(3S)-Morpholine-3-carboxamide** is typically achieved via the amidation of its corresponding carboxylic acid precursor, (3S)-Morpholine-3-carboxylic acid. The synthesis of this chiral precursor from L-serine has been detailed in patent literature.[\[8\]](#)[\[9\]](#)

Protocol 1: Synthesis of (3S)-Morpholine-3-carboxylic Acid from L-Serine

This multi-step protocol is adapted from a patented synthetic method.[8][9]

Step 1: Synthesis of L-Serine tert-butyl ester

- Dissolve L-serine (1 equivalent) in tert-butyl acetate.
- Cool the mixture to 0°C.
- Slowly add a catalytic amount of perchloric acid solution (e.g., 0.05-0.5 equivalents).
- Allow the reaction to warm to room temperature and stir for 8 hours.
- Work up the reaction by washing with water and ammonium chloride solution.
- Adjust the pH of the aqueous phase to 9-10 with potassium carbonate.
- Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the L-serine tert-butyl ester.

Step 2: Synthesis of N-chloroacetyl-L-serine tert-butyl ester

- Dissolve the L-serine tert-butyl ester (1 equivalent) from Step 1 in dichloromethane.
- Cool the solution to 10°C.
- Slowly add a dichloromethane solution of chloroacetyl chloride (1-5 equivalents) dropwise.
- Allow the reaction to warm to 20-30°C and stir for 1 hour.
- Quench the reaction by adding a saturated sodium bicarbonate aqueous solution and separate the layers.
- Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate and concentrate to afford the N-chloroacetylated intermediate.

Step 3: Synthesis of (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester

- Dissolve the N-chloroacetyl-L-serine tert-butyl ester (1 equivalent) from Step 2 in toluene.

- Add a toluene solution of sodium ethoxide (1-4 equivalents) dropwise. The reaction is conducted between 30-110°C to induce cyclization.
- Monitor the reaction for completion. Upon completion, perform an appropriate aqueous workup to isolate the cyclic product.

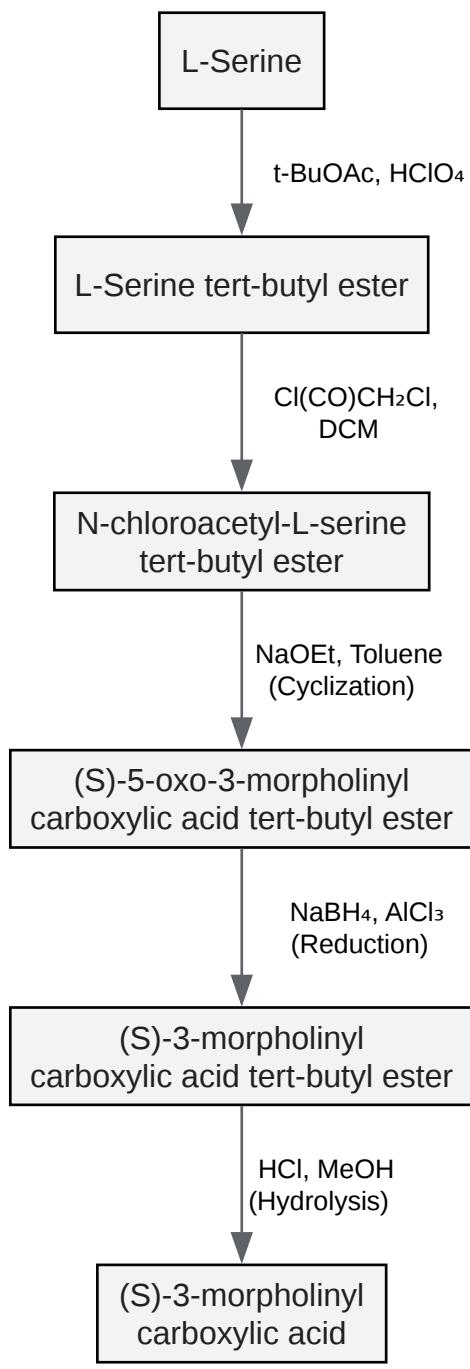
Step 4: Synthesis of (S)-3-morpholiny carboxylic acid tert-butyl ester

- Dissolve the (S)-5-oxo-3-morpholiny carboxylic acid tert-butyl ester (1 equivalent) from Step 3 in methanol.
- Successively add aluminum trichloride and sodium borohydride (0.5-3 equivalents) to reduce the amide carbonyl. The reaction is typically run between 0-40°C.
- After the reaction is complete, quench carefully and perform an extractive workup to isolate the reduced morpholine ring.

Step 5: Synthesis of (S)-3-morpholiny carboxylic acid (Final Precursor)

- Dissolve the (S)-3-morpholiny carboxylic acid tert-butyl ester from Step 4 in methanol.
- Add a methanol solution of hydrogen chloride to hydrolyze the tert-butyl ester.
- Isolate the final product, (S)-3-morpholiny carboxylic acid, upon completion.

Synthesis Workflow for (3S)-Morpholine-3-carboxylic Acid

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Caption: Workflow for the synthesis of the key precursor (3S)-Morpholine-3-carboxylic acid.

Protocol 2: Amidation to (3S)-Morpholine-3-carboxamide

This final step involves a standard peptide coupling reaction.[10]

- Dissolve (3S)-Morpholine-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM).
- Add a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 equivalents) and an activator like HOBr (1-hydroxybenzotriazole) (1.1 equivalents).
- Add a base, such as triethylamine or DIPEA (2-3 equivalents), to the mixture.
- Introduce the ammonia source. This can be aqueous ammonia, ammonium chloride, or another suitable aminating agent.
- Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
- Perform an extractive workup and purify the crude product by column chromatography or recrystallization to obtain pure **(3S)-Morpholine-3-carboxamide**.

Applications in Research and Drug Development

The morpholine scaffold is a cornerstone in modern drug design, imparting beneficial properties that address the challenges of pharmacokinetics and pharmacodynamics (PK/PD).[1]

Role as a Privileged Scaffold

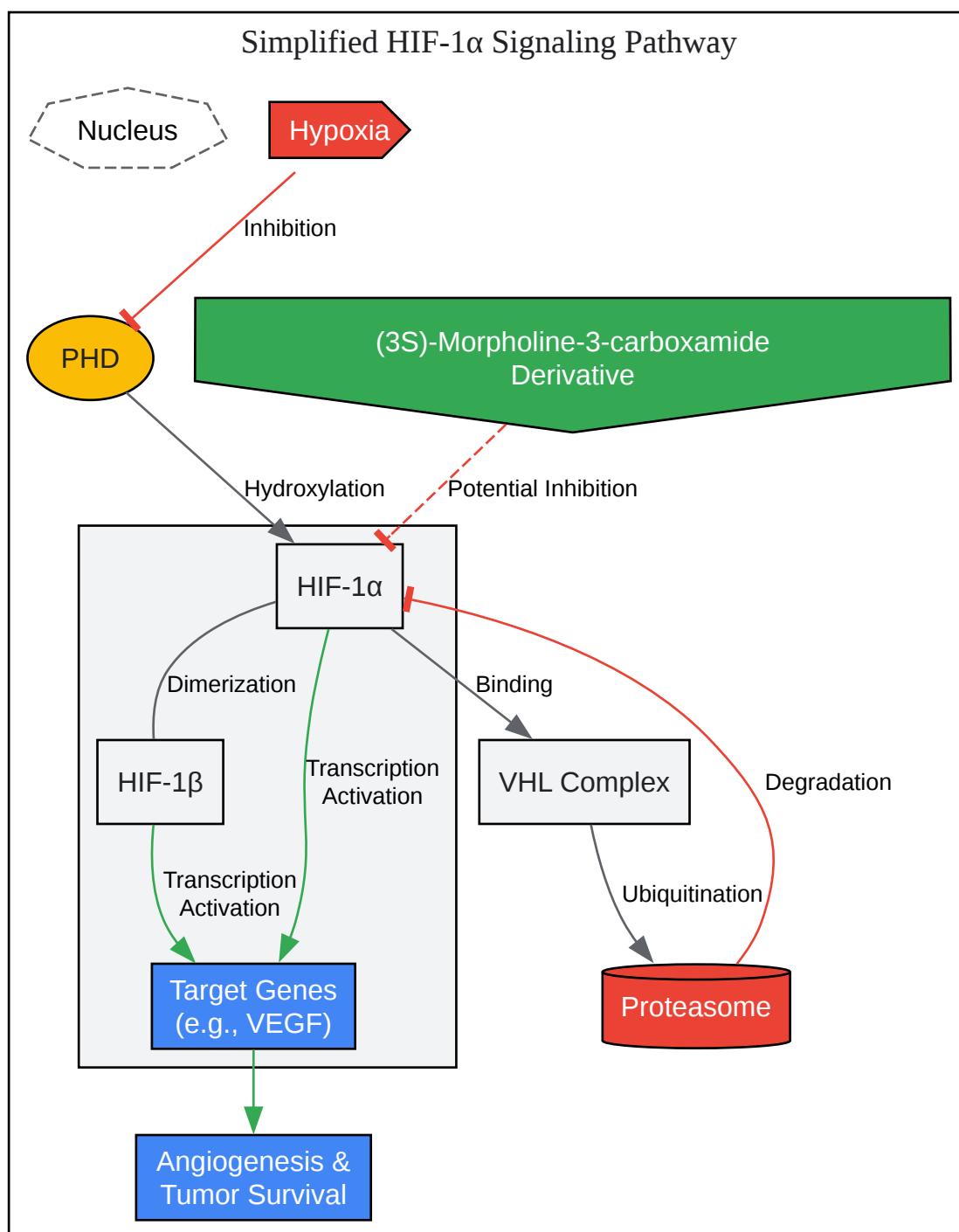
The morpholine ring's weak basicity ($pK_a \sim 7-8$) and its ability to act as both a hydrogen bond acceptor (oxygen atom) and donor (protonated nitrogen atom) allow it to engage in diverse interactions with biological targets.[1] This versatility has led to its incorporation into numerous drug candidates across different therapeutic areas.

- CNS Drug Discovery: The scaffold is frequently used to optimize blood-brain barrier penetration. Its physicochemical properties strike a balance between lipophilicity and hydrophilicity, which is crucial for CNS uptake. It is found in molecules targeting receptors for mood disorders, enzymes implicated in neurodegenerative diseases (like BACE-1 for Alzheimer's), and kinases involved in CNS tumors (like mTOR).

- Oncology: Morpholine derivatives have been investigated as potent anti-tumor agents. For example, some morpholine-acetamide derivatives have shown significant inhibitory activity against carbonic anhydrase and Hypoxia-Inducible Factor-1 α (HIF-1 α), a key regulator in tumor survival under hypoxic conditions.[11]
- Infectious Diseases: The approved antibiotic Linezolid contains a morpholine ring, highlighting its utility in developing antibacterial agents.

Example Signaling Pathway: HIF-1 α in Cancer

Given the documented activity of morpholine derivatives against HIF-1 α , this pathway serves as a relevant example for drug development professionals.[11] Under normal oxygen levels (normoxia), HIF-1 α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and rapid degradation by the proteasome. Under hypoxic conditions, common in solid tumors, PHD activity is inhibited. This stabilizes HIF-1 α , allowing it to translocate to the nucleus, dimerize with HIF-1 β , and activate the transcription of genes that promote tumor survival, angiogenesis, and metastasis.



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Caption: Simplified HIF-1 α pathway, a target for morpholine-based anticancer agents.

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